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molecular formula C23H34N4O2 B8798206 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No. B8798206
M. Wt: 398.5 g/mol
InChI Key: NCMIPRCQUMYAEC-UHFFFAOYSA-N
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Patent
US05187277

Procedure details

To a solution of 0.399 g (0.001 mol) of compound I obtained according to Example 2, in 5 ml of iospropyl alcohol, there was added a solution of 0.38 g (0.002 mol) of p-toluenesulphonic acid monohydrate in 3 ml of the same solvent. The mixture was thoroughly mixed, and 40 ml of absolute ether was added thereto. The precipitated ditosylate was filtered off and dried in vacuum to yield 0.742 g (~100%) of the product. Mp. 137°-138° C.
Name
compound I
Quantity
0.399 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
same solvent
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.Cl.[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][CH2:18][N:19]2[C:25](=[O:26])[CH:24]3[C:27]([CH3:29])([CH3:28])[C:21]([CH3:30])([CH2:22][CH2:23]3)[C:20]2=[O:31])[CH2:11][CH2:10]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC>[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][CH2:17][CH2:18][N:19]2[C:25](=[O:26])[CH:24]3[C:27]([CH3:28])([CH3:29])[C:21]([CH3:30])([CH2:22][CH2:23]3)[C:20]2=[O:31])[CH2:13][CH2:14]1 |f:0.1.2,3.4|

Inputs

Step One
Name
compound I
Quantity
0.399 g
Type
reactant
Smiles
Cl.Cl.N1=C(C=CC=C1)N1CCN(CC1)CCCCN1C(C2(CCC(C1=O)C2(C)C)C)=O
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
same solvent
Quantity
3 mL
Type
solvent
Smiles
Step Three
Name
alcohol
Quantity
5 mL
Type
solvent
Smiles
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was thoroughly mixed
FILTRATION
Type
FILTRATION
Details
The precipitated ditosylate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CCN(CC1)CCCCN1C(C2(CCC(C1=O)C2(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.742 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 186.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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